5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as dimethylamino, hydroxy, methylphenyl, phenylcarbonyl, and pyrrolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a catalyst.
Addition of the Hydroxy Group: This can be introduced via hydroxylation reactions using oxidizing agents.
Attachment of the Phenylcarbonyl Group: This step may involve Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may act as lead compounds for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves interactions with various molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Properties
Molecular Formula |
C26H24N2O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-7-11-21(16-17)28-23(18-12-14-20(15-13-18)27(2)3)22(25(30)26(28)31)24(29)19-9-5-4-6-10-19/h4-16,23,29H,1-3H3/b24-22- |
InChI Key |
JXDXLZKFJDLXRF-GYHWCHFESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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